molecular formula C12H8BrNO2 B1286851 4-(6-Bromopyridin-2-yl)benzoic acid CAS No. 928658-23-5

4-(6-Bromopyridin-2-yl)benzoic acid

Cat. No.: B1286851
CAS No.: 928658-23-5
M. Wt: 278.1 g/mol
InChI Key: LJVFAKRRQNUNES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromopyridin-2-yl)benzoic acid typically involves the bromination of 2-pyridine followed by a coupling reaction with benzoic acid. One common method includes the following steps :

    Bromination of 2-pyridine: 2-pyridine is treated with bromine in the presence of a suitable catalyst to yield 6-bromo-2-pyridine.

    Coupling Reaction: The 6-bromo-2-pyridine is then coupled with benzoic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium(II) acetate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions helps in achieving high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromopyridin-2-yl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

    Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form carboxylate derivatives or reduction to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Coupling Products: Biaryl compounds.

    Oxidation Products: Carboxylate salts.

    Reduction Products: Alcohols.

Scientific Research Applications

4-(6-Bromopyridin-2-yl)benzoic acid is widely used in scientific research due to its versatility :

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-Bromopyridin-2-yl)benzoic acid involves its interaction with specific molecular targets . The bromine atom in the pyridine ring can form halogen bonds with biological molecules, influencing their activity. The benzoic acid moiety can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromopyridin-2-yl)benzoic acid
  • 4-(6-Chloropyridin-2-yl)benzoic acid
  • 4-(6-Fluoropyridin-2-yl)benzoic acid

Uniqueness

4-(6-Bromopyridin-2-yl)benzoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and fluoro analogs . The bromine atom’s larger size and higher polarizability enhance its ability to participate in halogen bonding and other interactions, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-(6-bromopyridin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO2/c13-11-3-1-2-10(14-11)8-4-6-9(7-5-8)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVFAKRRQNUNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582927
Record name 4-(6-Bromopyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928658-23-5
Record name 4-(6-Bromopyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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